N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide, often referred to as Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
Properties
Molecular Formula |
C18H19N7O2S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H19N7O2S/c26-15(23-17-22-13-4-1-2-5-14(13)28-17)12-21-18(27)25-10-8-24(9-11-25)16-19-6-3-7-20-16/h1-7H,8-12H2,(H,21,27)(H,22,23,26) |
InChI Key |
WZZRZORKTAZTNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthesis:: Compound X can be synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions. The reaction proceeds under relatively mild conditions, with dimethylformamide as the solvent. High yields (80–95%) are achievable .
Chemical Reactions Analysis
Compound X may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions need further investigation.
Scientific Research Applications
Medicinal Chemistry: Exploration of its pharmacological properties, including antimicrobial and anticancer effects.
Biological Studies: Investigating its interactions with cellular components.
Industry: Possible use as a scaffold for drug development.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its specific combination of the benzothiazole and pyrimidine moieties. Similar compounds include other benzothiazole derivatives, but none may match its exact structure and properties.
Biological Activity
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 372.46 g/mol. The structure includes a benzothiazole moiety, a piperazine ring, and a pyrimidine group, which are known for their pharmacological relevance.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. For instance, a study found that derivatives containing the benzothiazole and piperazine moieties exhibited moderate to potent antiproliferative effects against breast (MCF7), colon (HCT116), and other cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications in the substituents significantly influenced the cytotoxicity profiles of these compounds .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF7 | 12.5 | Moderate |
| HCT116 | 8.0 | Potent |
| Caco2 | 15.0 | Moderate |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific kinases, particularly those involved in cancer signaling pathways. Inhibition studies demonstrated that it effectively interferes with the activity of TAO family kinases, which are implicated in cellular proliferation and survival pathways. The inhibition mechanism appears to involve competitive binding to the ATP-binding site of these kinases .
Antimicrobial Activity
Another significant aspect of this compound is its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- In Vitro Studies : A series of derivatives were synthesized and tested for their biological activities. The results showed that certain modifications led to enhanced potency against specific cancer cell lines while maintaining low toxicity in normal cells.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target enzymes, revealing favorable interactions that support its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
